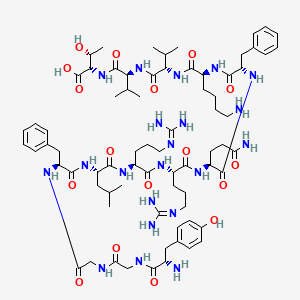
强啡肽 B
描述
Dynorphin B, also known as Rimorphin, is an endogenous opioid peptide. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr . Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .
Synthesis Analysis
Dynorphin B is synthesized as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . In a study, a series of potent, selective, and metabolically stable peptides were developed from dynorphin 1–7 using rational, iterative design . The peptides were assessed for in vitro cAMP-modulation against three opioid receptors, metabolic stability, KOP receptor selectivity, desensitisation, and pERK-signalling capability .Molecular Structure Analysis
The molecular formula of Dynorphin B is C74H115N21O17 . It contains a high proportion of basic amino acid residues, in particular lysine and arginine, as well as many hydrophobic residues . In an alanine scan of the non-glycine residues of dynorphin B, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Chemical Reactions Analysis
Dynorphin B is an endogenous opioid peptide that interacts with opioid receptors. In an alanine scan of the non-glycine residues of dynorphin B, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Physical And Chemical Properties Analysis
Dynorphin B has a molar mass of 1570.8354 . It is an endogenous opioid peptide with a specific amino acid sequence .科学研究应用
Neurobiology
Summary of the Application
Dynorphin B, also known as Rimorphin, is an endogenous opioid peptide . It plays a crucial role in the functioning of the nervous system, particularly in pain perception and emotional responses .
Methods of Application
The study of Dynorphin B in neurobiology involves examining its expression in neural tissues and its interaction with opioid receptors .
Results or Outcomes
Dynorphin B has been found to be a major [Leu]enkephalin-containing peptide in all tissues examined that contain dynorphin and alpha-neo-endorphin .
Reproductive Physiology
Summary of the Application
Dynorphin B plays a significant role in the onset of puberty .
Methods of Application
Research in this field often involves studying the expression of Dynorphin B in relation to other hormones such as kisspeptin and neurokinin B (NKB) during different stages of puberty .
Results or Outcomes
It has been observed that neurons co-expressing kisspeptin, neurokinin B (NKB), and dynorphin (called KNDy neurons) are critical for puberty, with kisspeptin and NKB stimulating and dynorphin inhibiting LH secretion .
Cardiogenesis
Summary of the Application
Dynorphin B has been found to play a crucial role in cardiogenesis .
Methods of Application
The role of Dynorphin B in cardiogenesis is studied by examining its expression during the development of cardiac cells .
Results or Outcomes
Evidence suggests that endogenous Dynorphin B is essential in the cardiogenic process .
Immunohistochemistry
Summary of the Application
Dynorphin B can be detected using antibodies in immunohistochemistry, a technique used to visualize the distribution and localization of biomarkers and different proteins in biological tissue .
Methods of Application
This involves the use of antibodies that bind to Dynorphin B, allowing for its visualization under a microscope .
Results or Outcomes
This method has been validated in experiments and is used to study the distribution of Dynorphin B in human, mouse, and rat samples .
ELISA
Summary of the Application
Dynorphin B can also be detected using an ELISA (Enzyme-Linked Immunosorbent Assay), a common laboratory technique used to measure the concentration of substances such as peptides, proteins, antibodies, and hormones in biological samples .
Methods of Application
In an ELISA, an antibody specific to Dynorphin B is used to capture the peptide from a sample. Then, a second antibody, which is linked to an enzyme, binds to Dynorphin B. A substrate is added that the enzyme can convert to a detectable signal, allowing for the quantification of Dynorphin B .
Results or Outcomes
This technique is used to measure the concentration of Dynorphin B in various samples .
Immunocytochemistry
Summary of the Application
Dynorphin B can be detected in cells using immunocytochemistry, a technique used to visualize the distribution of proteins within cells .
Results or Outcomes
This method has been validated in experiments and is used to study the distribution of Dynorphin B in cells .
未来方向
Research into the role and function of Dynorphin B continues. For example, studies have been conducted to investigate the biased signaling and potential underlying molecular mechanisms of bias . This identified signaling bias could be involved in specifying endogenous peptide roles in vivo, where these peptides have low selectivity between opioid receptor family members .
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H115N21O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dynorphin B | |
CAS RN |
83335-41-5 | |
| Record name | Rimorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DYNORPHIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



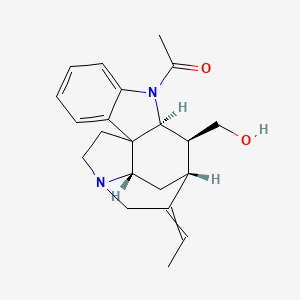
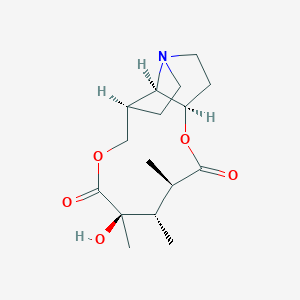
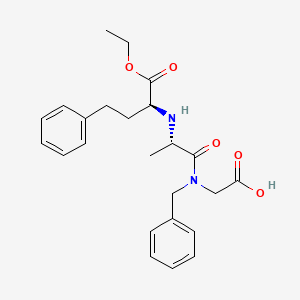
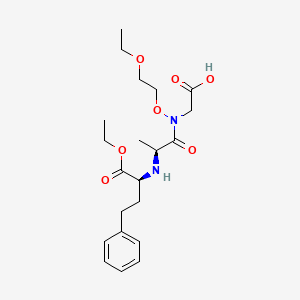


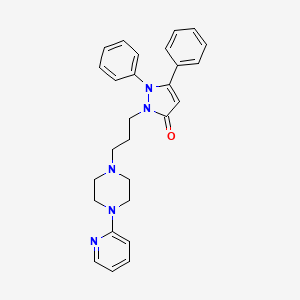
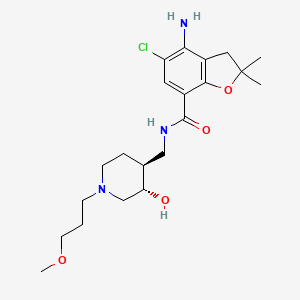

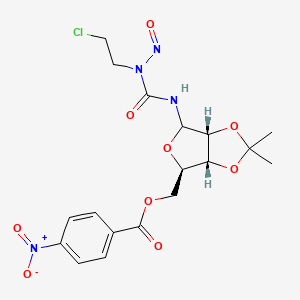
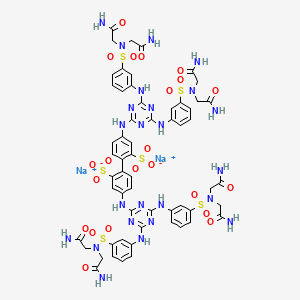
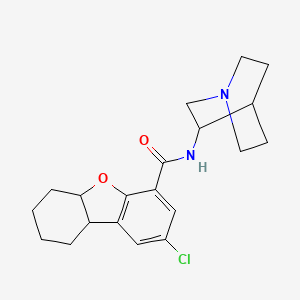

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)